N-(3-(tert-butyl)isoxazol-5-yl)-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide
Descripción
This compound is a synthetic small molecule characterized by a hybrid structure combining an isoxazole ring, a piperazine linker, and a 1,3-dioxo-1H-benzo[de]isoquinoline moiety. The piperazine component contributes to solubility and pharmacokinetic properties, while the benzo[de]isoquinoline segment may confer π-π stacking interactions with biological targets, such as enzymes or receptors involved in cellular signaling pathways .
Propiedades
IUPAC Name |
N-(3-tert-butyl-1,2-oxazol-5-yl)-2-[4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N5O4/c1-27(2,3)21-16-23(36-29-21)28-22(33)17-31-12-10-30(11-13-31)14-15-32-25(34)19-8-4-6-18-7-5-9-20(24(18)19)26(32)35/h4-9,16H,10-15,17H2,1-3H3,(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COCXUCSIWBEUQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC(=C1)NC(=O)CN2CCN(CC2)CCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-(3-(tert-butyl)isoxazol-5-yl)-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide is a complex organic compound with significant potential in medicinal chemistry, particularly as an inhibitor of specific biological pathways. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₈H₁₈N₄O₃
- Molecular Weight : 342.36 g/mol
- Structure : The compound features a piperazine ring, isoxazole moiety, and a benzoisoquinoline structure, which contribute to its biological activity.
The compound has been identified as a potential inhibitor of several key enzymes and receptors involved in cancer progression and other diseases. Its structure suggests interactions with:
- FLT3 Kinase : A receptor tyrosine kinase implicated in acute myeloid leukemia (AML). Inhibition of FLT3 can lead to reduced proliferation of cancer cells.
- Apoptosis Pathways : The presence of isoxazole and benzoisoquinoline may influence apoptotic signaling pathways, promoting cell death in malignant cells.
Anticancer Activity
Research indicates that derivatives of isoxazole compounds exhibit significant cytotoxicity against various cancer cell lines. The compound's activity has been evaluated using different assays:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HL-60 (human leukemia) | 86 - 755 | Induction of apoptosis and cell cycle arrest |
| MV4-11 (AML) | 1.1 | Selective FLT3 inhibition |
The IC50 values indicate the concentration needed to inhibit cell growth by 50%, showcasing the compound's potency against leukemia cells.
Case Studies
- Cytotoxicity in HL-60 Cells : A study demonstrated that isoxazole derivatives could significantly reduce the viability of HL-60 cells through mechanisms involving the modulation of Bcl-2 and p21 WAF-1 expression levels. Isoxazole derivatives induced apoptosis by decreasing Bcl-2 levels while promoting cell cycle arrest through upregulation of p21 WAF-1 .
- FLT3 Inhibition : In a series of experiments focusing on FLT3 inhibitors, N-(3-(tert-butyl)isoxazol-5-yl)-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide was shown to have a potent inhibitory effect on both FLT3-WT and FLT3-ITD mutants in MV4-11 cells, making it a promising candidate for AML treatment .
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound:
- Absorption : The compound shows good oral bioavailability due to its lipophilic nature.
- Distribution : It exhibits favorable tissue distribution characteristics, essential for targeting tumors effectively.
- Metabolism and Excretion : Metabolic studies indicate that the compound undergoes hepatic metabolism with renal excretion being the primary route for elimination.
Aplicaciones Científicas De Investigación
The primary application of this compound lies in its potential as a therapeutic agent . It has been studied for its effects on several biological pathways, particularly in the context of cancer treatment. The following table summarizes key findings related to its biological activity:
Cancer Treatment
The compound's role as a FLT3 inhibitor positions it as a promising candidate for treating acute myeloid leukemia (AML). FLT3 mutations are prevalent in AML patients, leading to poor prognosis. The compound's ability to selectively inhibit FLT3 has been supported by several studies:
- In Vitro Studies : Research indicates that the compound can induce apoptosis in FLT3-mutant cells at low concentrations, showcasing its potential efficacy as a targeted therapy for AML patients with FLT3 mutations .
- In Vivo Studies : In animal models, the compound has shown the capacity to completely regress tumors associated with FLT3 mutations without significant side effects such as body weight loss .
Case Study 1: Acute Myeloid Leukemia (AML)
In a pivotal study focusing on novel FLT3 inhibitors, researchers synthesized various derivatives of isoxazole-containing compounds. Among these, N-(3-(tert-butyl)isoxazol-5-yl)-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide was highlighted for its superior potency against FLT3-ITD mutations compared to existing therapies . The study concluded that this compound could serve as a basis for developing new treatments for AML.
Case Study 2: Selectivity and Efficacy
A comparative analysis of various isoxazole derivatives indicated that this specific compound exhibited a high selectivity index for FLT3 over other kinases such as KIT and PDGFRα/β. This selectivity is crucial for minimizing adverse effects commonly associated with cancer therapies .
Comparación Con Compuestos Similares
Comparison with Structurally or Functionally Similar Compounds
To contextualize the compound’s properties, we compare it with three analogs (Table 1). Key parameters include structural motifs, bioactivity, and selectivity.
Table 1: Comparative Analysis of N-(3-(tert-butyl)isoxazol-5-yl)-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide and Analogs
*Selectivity Index = IC₅₀ (normal cells)/IC₅₀ (target cells).
Structural and Functional Insights
- Target Compound vs. Erastin: Both contain piperazine linkers, but Erastin’s quinazolinone core directly modulates system Xc⁻ to induce ferroptosis in oral squamous cell carcinoma (OSCC).
- Target Compound vs. Artesunate : Unlike plant-derived Artesunate, the synthetic target compound lacks an endoperoxide moiety critical for reactive oxygen species (ROS) generation. However, its isoxazole ring may mimic the electrophilic reactivity of Artesunate’s lactone group, suggesting possible overlap in antiproliferative mechanisms .
- Target Compound vs. Imatinib : Imatinib’s pyridine and benzamide groups enable precise binding to tyrosine kinase pockets. The target compound’s bulky tert-butyl group might reduce off-target effects but could also limit penetration into hydrophobic binding sites .
Bioactivity and Selectivity
- Erastin: Demonstrates high selectivity (3.2-fold) for OSCC over normal cells, attributed to elevated iron retention in cancer cells .
- Target Compound : Structural complexity suggests multi-target activity, but the absence of empirical data precludes definitive conclusions about its therapeutic window.
Q & A
Q. Basic Research Focus
- PPE : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of fine particulates .
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15 minutes. Maintain emergency shower/eyewash stations .
How can researchers optimize reaction yields for the piperazine-acetamide coupling step?
Q. Advanced Research Focus
- Design of Experiments (DOE) : Vary parameters like molar ratios (1:1.2 to 1:2.5), temperature (40–80°C), and catalysts (e.g., K₂CO₃ or DIPEA) to identify optimal conditions .
- AI-Driven Simulations : Use tools like COMSOL Multiphysics to model reaction kinetics and predict ideal solvent systems (e.g., DMF vs. acetonitrile) .
- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation and adjust conditions in real time .
How should conflicting biological activity data (e.g., antitumor vs. antimicrobial) be resolved?
Q. Advanced Research Focus
Orthogonal Assays : Validate activity in multiple models (e.g., MTT assay for cytotoxicity, agar diffusion for antimicrobial effects) .
Structure-Activity Relationship (SAR) Analysis : Modify substituents (e.g., tert-butyl or piperazine groups) and correlate with bioactivity trends .
Mechanistic Studies : Use molecular docking to assess binding affinity to target proteins (e.g., topoisomerase II for antitumor effects) .
What computational methods are suitable for predicting the compound’s pharmacokinetic properties?
Q. Advanced Research Focus
- Molecular Dynamics (MD) Simulations : Model interactions with cytochrome P450 enzymes to predict metabolic stability .
- ADMET Prediction : Use tools like SwissADME to estimate logP (lipophilicity), bioavailability, and blood-brain barrier penetration .
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to guide derivatization for enhanced solubility .
How can researchers design derivatives to improve target selectivity?
Q. Advanced Research Focus
- Fragment-Based Drug Design (FBDD) : Replace the benzo[de]isoquinoline moiety with heterocycles (e.g., thiophene or pyridine) to modulate receptor interactions .
- Proteomics Profiling : Use affinity chromatography or SPR to identify off-target binding and refine structural motifs .
What are the best practices for resolving spectral data contradictions (e.g., NMR vs. X-ray crystallography)?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
